Diphenethylamine
Overview
Description
Diphenethylamine is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of two phenyl groups attached to an ethylamine backbone. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly its interaction with opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenethylamine can be synthesized through several methods. One common approach involves the reductive amination of benzophenone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. Another method involves the reaction of benzyl chloride with phenylmagnesium bromide followed by reduction of the resulting ketone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing catalytic hydrogenation techniques under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Diphenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Benzophenone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated, nitrated, or sulfonated this compound derivatives.
Scientific Research Applications
Diphenethylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It is used to investigate the interaction of phenethylamines with biological receptors, particularly opioid receptors.
Medicine: this compound derivatives are explored for their potential analgesic, antidepressant, and antipsychotic properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
Diphenethylamine exerts its effects primarily through interaction with opioid receptors, particularly the kappa opioid receptor. This interaction can lead to various pharmacological effects, including analgesia and modulation of mood. The compound acts as an agonist or antagonist depending on its specific structure and the presence of functional groups .
Comparison with Similar Compounds
Phenethylamine: A simpler structure with one phenyl group, known for its stimulant and psychoactive properties.
Methamphetamine: A phenethylamine derivative with potent stimulant effects.
Amphetamine: Another phenethylamine derivative with stimulant and appetite suppressant properties.
Uniqueness: Diphenethylamine is unique due to its dual phenyl groups, which enhance its interaction with certain biological receptors, particularly the kappa opioid receptor. This structural feature distinguishes it from other phenethylamines and contributes to its specific pharmacological profile .
Properties
IUPAC Name |
2-phenyl-N-(2-phenylethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSAKRLPJQIBFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979028 | |
Record name | 2-Phenyl-N-(2-phenylethyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6308-98-1 | |
Record name | Diphenethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenyl-N-(2-phenylethyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6308-98-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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